3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-17(27)25-13-11-24(12-14-25)8-2-3-15-28-18-4-9-26(10-5-18)20-19(16-21)22-6-7-23-20/h6-7,18H,4-5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIHJLLJXZXSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several medicinal chemistry contexts:
- Anticancer Activity : Research indicates that derivatives of pyrazine compounds exhibit significant anticancer properties. The structural features of 3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile suggest potential interactions with cancer cell pathways, making it a candidate for further investigation in oncology.
- Neurological Disorders : The presence of piperazine and piperidine groups is often associated with neuroactive compounds. This compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety or depression .
- Antimicrobial Properties : Some studies have indicated that similar compounds can possess antimicrobial activities. The exploration of this compound in this area could lead to the development of new antimicrobial agents .
Biological Research Applications
In biological research, the compound can be utilized in various experimental settings:
- Target Identification : The unique structure allows for the investigation of specific biological targets, facilitating the understanding of disease mechanisms and the development of targeted therapies.
- Pharmacokinetics Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can provide insights into its viability as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable tool in SAR studies to identify how modifications to its structure affect biological activity.
Case Studies
Several case studies illustrate the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Analysis
The pyrazine-2-carbonitrile core distinguishes the target compound from analogs with alternative heterocyclic systems:
- Benzimidazole-Carbonitrile Analogs (e.g., : 1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile ): Bulkier benzimidazole cores may hinder membrane permeability despite offering enhanced aromatic stacking .
Linker and Substituent Effects
- But-2-yn-1-yloxy Linker: The target compound’s rigid alkyne linker contrasts with flexible alkyl or propanoyl linkers (e.g., : 3-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile). Rigidity may improve binding specificity but reduce metabolic stability .
- 4-Acetylpiperazine vs. 4-Fluorobenzylpiperazine (): Aromatic fluorination improves target affinity but introduces steric bulk, limiting conformational flexibility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted logP | Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | ~384.4 | 2.1 | 0.15 |
| Compound | 355.4 | 1.8 | 0.20 |
| Compound | 376.9 | 2.5 | 0.08 |
| Compound | 511.68 | 3.9 | 0.02 |
*Predicted values based on structural features.
The target compound’s molecular weight (~384.4 g/mol) and moderate logP (~2.1) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to higher-molecular-weight analogs like ’s compound (511.68 g/mol) .
Data Tables
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Sequential Alkylation and Nucleophilic Substitution
A widely reported approach involves sequential alkylation of piperazine derivatives followed by nucleophilic substitution on the pyrazine ring:
Step 1: Synthesis of 4-(4-Acetylpiperazin-1-yl)but-2-yn-1-ol
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Reagents : 4-Acetylpiperazine, propargyl bromide, KCO, DMF.
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Conditions : 60°C, 12 h under N.
Step 2: Etherification of Piperidin-4-ol
The but-2-yn-1-ol intermediate undergoes Mitsunobu etherification with piperidin-4-ol:
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh), THF.
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Conditions : 0°C to room temperature, 6 h.
Step 3: Pyrazine Functionalization
The piperidine intermediate is coupled to 3-chloropyrazine-2-carbonitrile via SNAr:
Modular Assembly via Click Chemistry
An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate fragments:
Step 1: Azide-Piperazine Synthesis
Step 2: Alkyne-Piperidine Preparation
Piperidin-4-ol is converted to the corresponding alkyne:
Step 3: CuAAC Conjugation
One-Pot Tandem Reactions
Recent advances utilize tandem alkylation-cyclization in a single vessel to minimize intermediate isolation:
Reaction Scheme :
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Piperidine-4-ol + propargyl bromide → Alkylated intermediate.
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In situ SNAr with 3-chloropyrazine-2-carbonitrile.
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Final acetylation with acetic anhydride.
Conditions :
Optimization and Analytical Validation
Reaction Monitoring and Yield Enhancement
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reaction Time | 26 h | 32 h | 18 h |
| Overall Yield | 58% | 68% | 62% |
| Purity (HPLC) | 98.5% | 97.8% | 99.1% |
Key Findings :
Purification Strategies
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Flash Chromatography : Silica gel (ethyl acetate/hexane) for intermediates.
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Preparative HPLC : C18 column, acetonitrile/water gradient for final product.
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Crystallization : Ethanol/water recrystallization achieves >99% purity.
Industrial-Scale Considerations
Challenges :
Recommendations :
Q & A
Q. What is the typical synthetic route for this compound?
- Methodology : Multi-step synthesis involving:
Alkyne coupling : Reaction of 4-(4-acetylpiperazin-1-yl)but-2-yn-1-ol with a piperidinyl intermediate under Sonogashira conditions (Pd catalyst, CuI, 60°C) .
Etherification : Formation of the but-2-yn-1-yloxy linker using NaH in THF (0°C to RT, 12 h) .
Cyanation : Introduction of the pyrazine-2-carbonitrile group via nucleophilic substitution (KCN, DMF, 80°C) .
- Critical Factors : Solvent polarity, temperature control, and catalyst loading to minimize side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Methodology :
- Comparative SAR Studies : Test derivatives with modified acetylpiperazine or pyrazine groups for kinase inhibition (e.g., IC50 against EGFR, VEGFR).
- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with kinase ATP-binding domains) to explain selectivity variations .
- Example :
Substituting the acetyl group with ethyl (as in ’s analog) reduces steric hindrance, improving IC50 by 3-fold for EGFR .
- Example :
Q. What experimental design strategies optimize reaction yields in multi-step syntheses?
- Methodology :
- Design of Experiments (DOE) : Apply factorial designs to screen variables (e.g., temperature, catalyst ratio) in alkyne coupling. highlights 2³ factorial designs for identifying interactions between parameters .
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict optimal solvent polarity (e.g., THF vs. DMF) .
- Case Study :
A Central Composite Design (CCD) for etherification increased yield from 62% to 88% by optimizing NaH stoichiometry (1.2 eq.) and reaction time (14 h) .
- Case Study :
Q. How can in vivo stability be predicted for this compound?
- Methodology :
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., acetylpiperazine degradation).
- Physicochemical Profiling : Measure logP (predicted 2.1 via XLogP3) and solubility (PBS: <0.1 mg/mL) to guide formulation (e.g., nanoemulsion) .
Data Contradiction Analysis
Q. Why do similar compounds show divergent kinase inhibition profiles?
- Key Findings :
- Structural Basis : The acetyl group in this compound enhances hydrogen bonding with kinase hinge regions (e.g., EGFR T790M), unlike ethyl or methyl analogs .
- Kinase Panel Data :
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) |
|---|---|---|
| Target | 12 ± 1.5 | 85 ± 9 |
| Ethyl analog () | 35 ± 4.2 | 120 ± 15 |
- Resolution : Use cryo-EM or X-ray crystallography to resolve binding modes and guide rational modifications .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
